{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1485936-09-1
VCID: VC11633432
InChI:
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.3

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine

CAS No.: 1485936-09-1

Cat. No.: VC11633432

Molecular Formula: C13H19N3O

Molecular Weight: 233.3

Purity: 80

* For research use only. Not for human or veterinary use.

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine - 1485936-09-1

Specification

CAS No. 1485936-09-1
Molecular Formula C13H19N3O
Molecular Weight 233.3

Introduction

Chemical Identity and Structural Features

{1-[2-(Propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine (IUPAC name: [1-(2-propan-2-yloxyethyl)indazol-3-yl]methanamine) belongs to the indazole class, featuring a bicyclic aromatic system with a methanamine substituent at the 3-position and a 2-(propan-2-yloxy)ethyl group at the 1-position. Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O
Molecular Weight233.31 g/mol
Canonical SMILESCC(C)OCCN1C2=CC=CC=C2C(=N1)CN
InChI KeyIUENXCUTAUXVPZ-UHFFFAOYSA-N

The compound’s structure combines the planar indazole core with flexible ether and amine side chains, enabling diverse intermolecular interactions. The propan-2-yloxy group introduces steric bulk and hydrophobicity, while the primary amine may participate in hydrogen bonding or salt formation.

Molecular Interactions and Physicochemical Properties

The compound’s indazole core facilitates π-π stacking with aromatic residues in biological targets, while the ether oxygen and amine group enable hydrogen bonding. Key physicochemical predictions include:

  • LogP: Estimated at 1.8–2.3 (moderate lipophilicity)

  • pKa: ~9.5 (amine group)

  • Solubility: Limited aqueous solubility (<1 mg/mL); soluble in DMSO or ethanol

Stability under standard laboratory conditions is presumed, though oxidative degradation of the amine moiety may occur over extended periods.

Hypothesized Biological Activities and Applications

While direct studies on {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine are absent, indazole derivatives exhibit diverse pharmacological profiles:

Kinase Inhibition

Indazoles frequently target ATP-binding pockets in kinases. For example, patent CA2594657A1 describes indazole-based checkpoint kinase inhibitors with submicromolar IC₅₀ values . Structural analogs of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine could similarly modulate kinase activity, particularly in oncology or inflammatory pathways .

Central Nervous System Effects

Indazole amines frequently cross the blood-brain barrier, acting as neuromodulators. The propan-2-yloxyethyl chain may enhance bioavailability, positioning this compound for exploratory neuropharmacology studies.

Future Research Directions

  • Activity Screening: Broad-spectrum assays against kinase panels, microbial targets, and neuronal receptors.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the propan-2-yloxyethyl and methanamine groups to optimize potency.

  • Pharmacokinetic Profiling: Assessment of metabolic stability, protein binding, and bioavailability in model organisms.

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